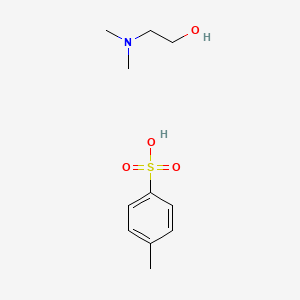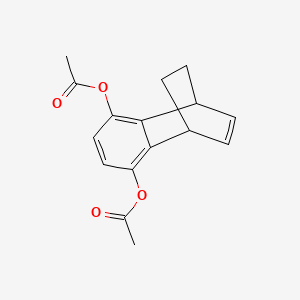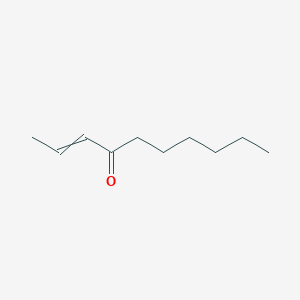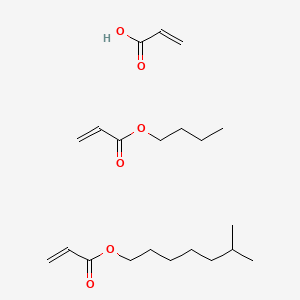![molecular formula C20H20 B14509199 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene CAS No. 62784-87-6](/img/structure/B14509199.png)
1-[(2,4,6-Trimethylphenyl)methyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4,6-Trimethylphenyl)methyl]naphthalene is an organic compound with the molecular formula C20H20 It is a derivative of naphthalene, where a 2,4,6-trimethylphenyl group is attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene typically involves the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with 2,4,6-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
1-[(2,4,6-Trimethylphenyl)methyl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Naphthalene: The parent compound, which lacks the 2,4,6-trimethylphenyl group.
2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene: A closely related compound with a methyl group on the naphthalene ring.
Uniqueness: 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
62784-87-6 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-[(2,4,6-trimethylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C20H20/c1-14-11-15(2)20(16(3)12-14)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-12H,13H2,1-3H3 |
Clé InChI |
IIMAHEUNYDVVRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


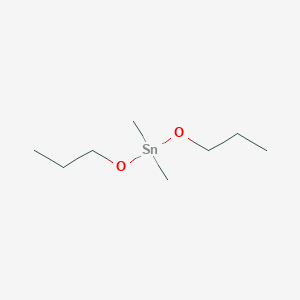

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
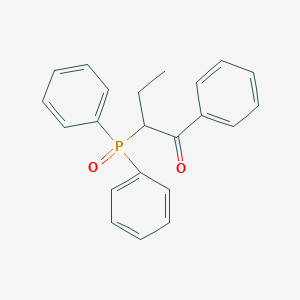
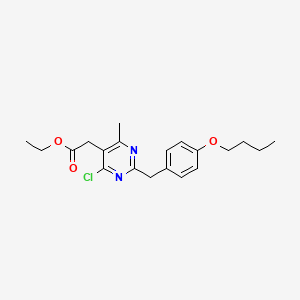
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
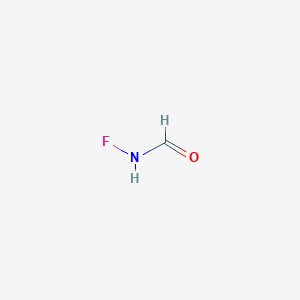
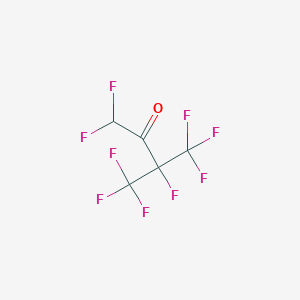
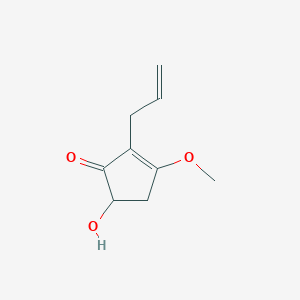
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
